

Structure Elucidation of 8-Bromo-5-methoxyquinolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: **8-Bromo-5-methoxyquinolin-4-ol**

Cat. No.: **B596888**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

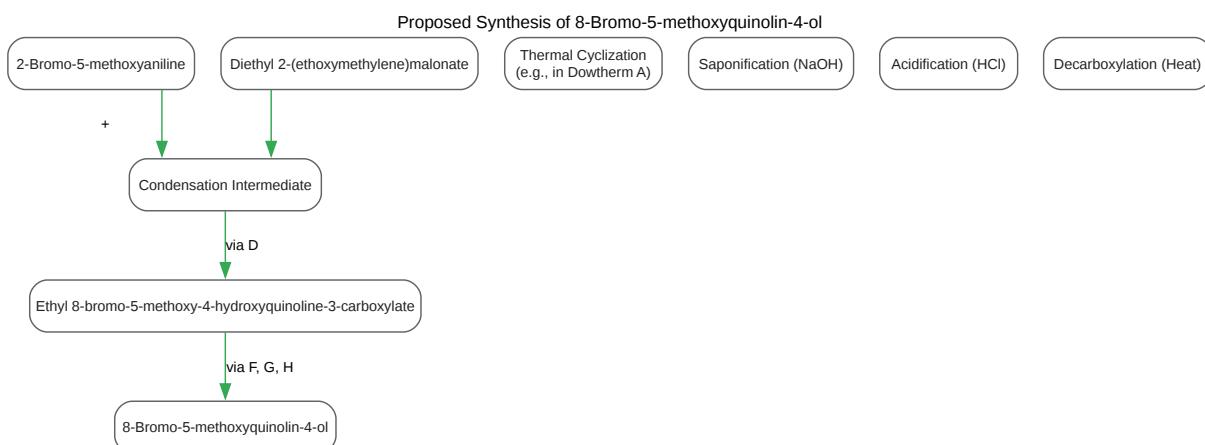
This technical guide provides a comprehensive overview of the proposed structure elucidation of **8-Bromo-5-methoxyquinolin-4-ol** (CAS No. 99365-44-3). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a plausible synthetic pathway and predicts the expected analytical data based on established chemical principles and spectroscopic data from closely related analogues. The guide includes detailed, proposed experimental protocols, tabulated spectroscopic data for comparative analysis, and workflow diagrams to support researchers in the synthesis, identification, and characterization of this and similar quinolin-4-ol derivatives.

Introduction

Quinolin-4-ol and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of substituents such as a methoxy group and a bromine atom at specific positions can significantly modulate the pharmacological properties of the quinoline core. **8-Bromo-5-methoxyquinolin-4-ol** is a halogenated and methoxylated derivative with potential for further chemical exploration and drug discovery. This guide serves as a foundational resource for the synthesis and characterization of this compound.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of **8-Bromo-5-methoxyquinolin-4-ol** is the Gould-Jacobs reaction. This well-established method for constructing the 4-hydroxyquinoline core is proposed to start from 2-bromo-5-methoxyaniline and diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through a condensation to form an intermediate, which is then cyclized at high temperature.



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Figure 1: Proposed synthetic workflow for **8-Bromo-5-methoxyquinolin-4-ol**.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of **8-Bromo-5-methoxyquinolin-4-ol**.

Step 1: Synthesis of Ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate

- A mixture of 2-bromo-5-methoxyaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120°C for 2 hours.
- The reaction mixture is then added to a high-boiling point solvent, such as Dowtherm A, preheated to 250°C.
- The solution is maintained at this temperature for 30 minutes to facilitate cyclization.
- After cooling, the reaction mixture is diluted with an equal volume of hexane, and the precipitated product is collected by filtration.
- The crude product is washed with hexane and can be further purified by recrystallization from ethanol.

Step 2: Saponification, Acidification, and Decarboxylation

- The ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate (1 equivalent) is suspended in a 10% aqueous solution of sodium hydroxide.
- The mixture is heated to reflux until a clear solution is obtained, indicating complete saponification.
- The solution is cooled to room temperature and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.
- The precipitate is filtered, washed with water, and dried.
- The dried carboxylic acid is then heated at its melting point until the evolution of carbon dioxide ceases, yielding the crude **8-Bromo-5-methoxyquinolin-4-ol**.
- The final product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of dimethylformamide and water.

Spectroscopic Characterization (Predicted)

The following tables summarize the predicted spectroscopic data for **8-Bromo-5-methoxyquinolin-4-ol**, based on the analysis of related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	~8.0	d	~5.0
H-3	~6.2	d	~5.0
H-6	~7.0	d	~8.5
H-7	~7.6	d	~8.5
OCH ₃	~3.9	s	-
OH	~11.5	br s	-

Note: The chemical shifts are estimations and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

Carbon Atom	Predicted Chemical Shift (ppm)
C-2	~140
C-3	~110
C-4	~175
C-4a	~140
C-5	~155
C-6	~112
C-7	~125
C-8	~115
C-8a	~148
OCH ₃	~56

Note: These are predicted values based on known substituent effects on the quinoline scaffold.

Predicted Mass Spectrometry and IR Data

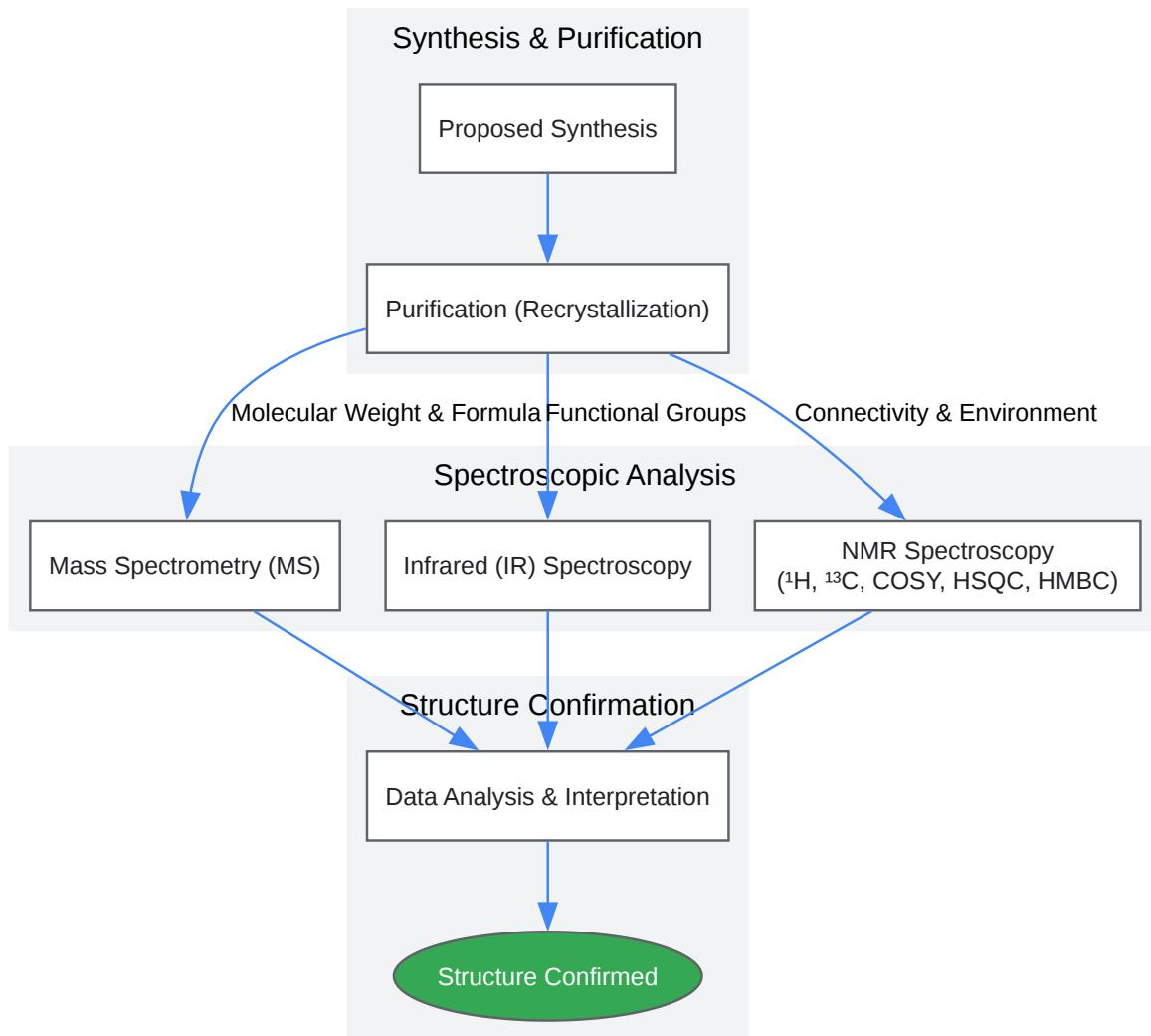
Table 3: Predicted MS and IR Data

Technique	Predicted Values
Mass Spectrometry (ESI-MS)	m/z: [M+H] ⁺ ≈ 253.98, [M-H] ⁻ ≈ 251.97. The isotopic pattern for one bromine atom (¹⁹ Br and ⁸¹ Br in ~1:1 ratio) should be observed.
Infrared (IR) Spectroscopy (KBr, cm ⁻¹)	~3400-3200 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~1650 (C=O stretch of quinolin-4-one tautomer), ~1600, 1580, 1470 (C=C and C=N skeletal vibrations), ~1250 (Ar-O-CH ₃ stretch), ~800-750 (Ar C-H bend).

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized compound like **8-Bromo-5-methoxyquinolin-4-ol** follows a logical progression of analytical techniques.

Logical Workflow for Structure Elucidation



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Figure 2: General workflow for the synthesis and structure elucidation of a target compound.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis and structure elucidation of **8-Bromo-5-methoxyquinolin-4-ol**. The proposed synthetic route via

the Gould-Jacobs reaction offers a reliable method for obtaining the target compound. The tabulated, predicted spectroscopic data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. The logical workflow presented herein outlines the standard procedures for rigorous chemical characterization. It is anticipated that this guide will facilitate further research into the chemical and biological properties of this and related quinolin-4-ol derivatives.

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